molecular formula C10H5ClF3N B6161356 4-chloro-5-(trifluoromethyl)quinoline CAS No. 1924363-59-6

4-chloro-5-(trifluoromethyl)quinoline

Cat. No.: B6161356
CAS No.: 1924363-59-6
M. Wt: 231.6
InChI Key:
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Description

4-Chloro-5-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and materials science. The presence of both chloro and trifluoromethyl groups in the quinoline ring enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with suitable reagents under controlled conditions. The reaction often requires a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the quinoline ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(trifluoromethyl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets. This property is particularly valuable in medicinal chemistry, where the compound’s ability to modulate biological pathways is crucial .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7-(trifluoromethyl)quinoline
  • 4-Chloro-6-(trifluoromethyl)quinoline
  • 4-Chloro-8-(trifluoromethyl)quinoline

Uniqueness

Compared to its analogs, 4-chloro-5-(trifluoromethyl)quinoline exhibits unique reactivity due to the position of the substituents on the quinoline ring. This positional difference can significantly influence its chemical behavior and biological activity, making it a distinct and valuable compound for various applications .

Properties

CAS No.

1924363-59-6

Molecular Formula

C10H5ClF3N

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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